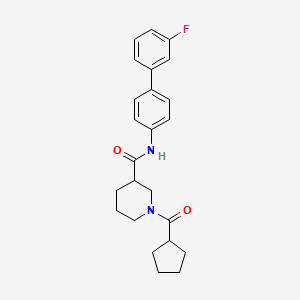![molecular formula C19H23N3O3 B3848927 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3848927.png)
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
説明
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine, also known as GSK 1016790A, is a small molecule inhibitor of TRPC channels. It was developed by GlaxoSmithKline as a potential therapeutic agent for various diseases such as chronic pain, hypertension, and respiratory disorders.
作用機序
TRPC channels are non-selective cation channels that are activated by various stimuli such as receptor activation, mechanical stretch, and changes in membrane potential. 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A inhibits TRPC channels by binding to the intracellular side of the channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in smooth muscle contraction, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects:
This compound 1016790A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells in vitro and in vivo, which suggests its potential use in the treatment of hypertension. Additionally, this compound 1016790A has been shown to reduce pain behavior in various animal models of chronic pain, which suggests its potential use in the treatment of chronic pain. Finally, this compound 1016790A has been shown to inhibit airway smooth muscle contraction, which suggests its potential use in the treatment of respiratory disorders such as asthma.
実験室実験の利点と制限
One advantage of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its specificity for TRPC channels. This specificity allows for the study of the role of TRPC channels in various physiological processes. Additionally, this compound 1016790A has been shown to be effective in various animal models of disease, which suggests its potential use in humans. However, one limitation of this compound 1016790A is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A. One direction is the investigation of its potential use in the treatment of hypertension, chronic pain, and respiratory disorders in humans. Additionally, the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents. Finally, the investigation of the role of TRPC channels in various physiological processes could lead to the development of new therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, this compound 1016790A is a small molecule inhibitor of TRPC channels that has potential therapeutic applications in the treatment of hypertension, chronic pain, and respiratory disorders. Its specificity for TRPC channels allows for the study of the role of TRPC channels in various physiological processes. However, its low solubility in water can make it difficult to administer in vivo. Further investigation of its potential therapeutic applications and the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents.
科学的研究の応用
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit TRPC channels, which are involved in various physiological processes such as smooth muscle contraction, vascular tone, and neuronal excitability. Therefore, this compound 1016790A has been investigated for its potential use in the treatment of hypertension, chronic pain, and respiratory disorders.
特性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-2-3-15(11-17)12-18-14-22(9-10-25-18)19(23)6-5-16-13-20-7-8-21-16/h2-4,7-8,11,13,18H,5-6,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWLXYXVRQSGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine](/img/structure/B3848847.png)
![3-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B3848863.png)

![1-[4-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]ethanone](/img/structure/B3848887.png)
![2,5-dimethyl-3-(4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3848899.png)

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3848922.png)
![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[(5-methylpyrazin-2-yl)methyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3848926.png)
![3-{2-oxo-2-[2-(2-pyridin-2-ylethyl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3848929.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B3848933.png)

![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}acetamide](/img/structure/B3848938.png)
![N-cyclopentyl-2-[4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B3848942.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B3848945.png)